3-(4-Fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
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Description
The compound “3-(4-Fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine” is likely a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It seems to contain a triazolopyrimidine core, which is a structure found in various bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through multi-step reaction sequences . For instance, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone have been synthesized through a three-step reaction sequence .Scientific Research Applications
Antibacterial Activity
A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, showcasing antibacterial activity against Gram-positive and Gram-negative microbial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This highlights the potential of such compounds in developing new antibacterial agents (Lahmidi et al., 2019).
Pharmacological Applications
The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold is known for a wide range of pharmacological activities including anticancer, antimicrobial, anti‐tubercular, and antiviral among others. This class of compounds has been utilized in several clinical trials and marketed drugs, indicating their significant role in medicinal chemistry (Merugu, Cherukupalli, & Karpoormath, 2022).
Antimycobacterial Properties
Fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives have been designed and synthesized as fluoroquinolone analogues, demonstrating potent inhibitory effects against Mycobacterium tuberculosis, showcasing their potential as antimycobacterial agents (Abdel-Rahman, El-Koussi, & Hassan, 2009).
Antitumor Activity
Substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety has demonstrated inhibitory effects on the growth of a wide range of cancer cell lines. This suggests the potential use of these compounds in cancer research and treatment strategies (Hafez & El-Gazzar, 2009).
Antiviral Properties
Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown promising ability to inhibit influenza virus RNA polymerase, indicating their potential as antiviral agents (Massari et al., 2017).
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5S/c1-12-3-2-4-13(9-12)10-25-18-16-17(20-11-21-18)24(23-22-16)15-7-5-14(19)6-8-15/h2-9,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGFNXKMMHSSQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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